molecular formula C24H28N2O3 B8091922 Ivacaftor-D19

Ivacaftor-D19

Cat. No.: B8091922
M. Wt: 411.6 g/mol
InChI Key: PURKAOJPTOLRMP-NZXNCOHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ivacaftor-d19 (also known as VX-770-d19) is a stable isotope-labeled derivative of Ivacaftor. Ivacaftor itself is an orally bioavailable potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a protein involved in chloride transport across cell membranes. Ivacaftor improves chloride transport by enhancing CFTR function, making it a promising therapeutic agent for cystic fibrosis (CF) patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic preparation of Ivacaftor-d19 involves incorporating stable deuterium isotopes into the Ivacaftor molecule. Specific synthetic routes and reaction conditions are proprietary, but the deuterium substitution is strategically introduced to enhance the compound’s pharmacokinetic properties .

Industrial Production Methods: Details regarding large-scale industrial production methods for this compound are not publicly available. custom synthesis services can provide this compound for research purposes .

Chemical Reactions Analysis

Types of Reactions: Ivacaftor-d19 does not undergo significant chemical transformations itself. Instead, it serves as an internal standard for quantifying Ivacaftor using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) techniques .

Common Reagents and Conditions: Since this compound is primarily used as an analytical standard, it does not participate in typical chemical reactions. Its stability and isotopic labeling are crucial for accurate quantification of Ivacaftor in biological samples.

Mechanism of Action

Ivacaftor-d19’s mechanism of action mirrors that of Ivacaftor. It directly binds to CFTR, leading to channel opening via an ATP-independent pathway. By potentiating CFTR function, it enhances chloride transport across cell membranes, benefiting CF patients .

Comparison with Similar Compounds

While Ivacaftor-d19 is unique due to its stable isotopic labeling, let’s explore other related compounds:

Properties

IUPAC Name

N-[3-deuterio-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3,11D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKAOJPTOLRMP-NZXNCOHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=CC(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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